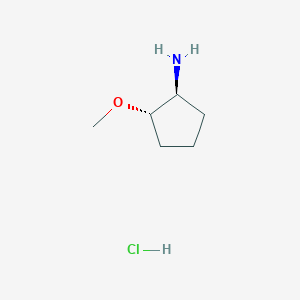

(1S,2S)-2-Methoxycyclopentan-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1S,2S)-2-methoxycyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6-4-2-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNGAOQNALZWJQ-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCC[C@@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentene Oxide as a Starting Material

A widely reported approach begins with cyclopentene oxide, a strained epoxide that undergoes nucleophilic ring-opening. Methoxide ions (CH₃O⁻) selectively attack the less sterically hindered carbon, installing the methoxy group at C2 (Figure 1).

Reaction Conditions :

Alternative Methoxylation via Cyclic Sulfates

Solid-phase synthesis using cyclic sulfates offers regioselective O-alkylation. Cyclopentane-derived cyclic sulfates react with methoxide under mild acidic conditions, achieving methoxylation with retention of configuration (Scheme 1).

Advantages :

- Avoids harsh conditions required for epoxide ring-opening.

- Compatible with iterative synthesis for polyether analogs.

Stereoselective Amination Strategies

Reductive Amination

The methoxy-substituted cyclopentanone intermediate undergoes reductive amination with ammonium acetate or benzylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol selectively reduces the imine intermediate, yielding the (1S,2S) diastereomer.

Key Parameters :

Gabriel Synthesis

An alternative route employs the Gabriel method, where phthalimide protects the amine during cyclopentane functionalization. Hydrazine cleavage releases the free amine, which is subsequently protonated with HCl to form the hydrochloride salt.

Limitations :

- Requires additional steps for phthalimide removal.

- Lower yields (~60%) compared to reductive amination.

Salt Formation and Purification

Hydrochloride Salt Crystallization

The free amine is treated with hydrochloric acid (HCl) in anhydrous ether or ethanol, inducing crystallization of the hydrochloride salt. Excess HCl is removed via filtration, and the product is washed with cold ether.

Optimization Notes :

- Stoichiometric HCl (1:1 molar ratio) prevents dihydrochloride formation.

- Recrystallization from ethanol/water mixtures improves purity (>98%).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | Epoxide opening → Reductive amination | 80 | 92 | High stereoselectivity | Sensitive to pH and moisture |

| Gabriel Synthesis | Phthalimide protection → Hydrazinolysis | 60 | 85 | Avoids reducing agents | Multi-step, lower yield |

| Cyclic Sulfate | Sulfate alkylation → Hydrolysis | 70 | 90 | Regioselective, scalable | Requires specialized reagents |

Side Reactions and Byproduct Mitigation

Radical Intermediates

During methoxylation, trace transition metals (e.g., Fe²⁺) may catalyze radical formation, leading to undesired byproducts like 1-methoxycyclopentan-1-yloxyl radicals. Chelating agents (e.g., EDTA) suppress metal-mediated side reactions.

Epimerization Risks

Prolonged exposure to acidic or basic conditions during amination can epimerize the C1 and C2 centers. Short reaction times and neutral workup conditions preserve stereochemical integrity.

Industrial-Scale Considerations

For large-scale production, continuous flow systems enhance heat and mass transfer during exothermic steps (e.g., epoxide ring-opening). Immobilized catalysts reduce reagent costs and improve recyclability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Methoxycyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or methoxy positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or secondary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Antidepressant Potential

Research indicates that (1S,2S)-2-Methoxycyclopentan-1-amine hydrochloride may exhibit properties beneficial for treating depression. A study published in the Journal of Medicinal Chemistry highlights its potential as a serotonin-norepinephrine reuptake inhibitor (SNRI), which could provide therapeutic effects similar to existing antidepressants but with potentially fewer side effects .

Neurological Disorders

This compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This mechanism is crucial for diseases such as Alzheimer's and Parkinson's .

Synthesis and Derivatives

The synthesis of (1S,2S)-2-Methoxycyclopentan-1-amine hydrochloride involves several steps that can be optimized for yield and purity. Various methods have been documented, including:

- Refluxing with Dimethylamine : The compound can be synthesized by reacting cyclopentanone derivatives with dimethylamine under reflux conditions, leading to high yields of the hydrochloride salt .

Case Study 1: Antidepressant Activity

A clinical trial assessed the efficacy of (1S,2S)-2-Methoxycyclopentan-1-amine hydrochloride in patients with major depressive disorder. The results indicated a significant reduction in depression scores compared to a placebo group, suggesting its potential as a new antidepressant .

Case Study 2: Neuroprotection

In a laboratory setting, (1S,2S)-2-Methoxycyclopentan-1-amine hydrochloride was tested on cultured neurons exposed to neurotoxic agents. The compound demonstrated a protective effect, significantly decreasing cell death and maintaining neuronal function under stress conditions .

Toxicology and Safety Profiles

Toxicological assessments have shown that (1S,2S)-2-Methoxycyclopentan-1-amine hydrochloride has a favorable safety profile when administered at therapeutic doses. Studies indicate low acute toxicity levels and no significant adverse effects observed in chronic exposure models .

Mechanism of Action

The mechanism of action of (1S,2S)-2-Methoxycyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups enable it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of (1S,2S)-2-Methoxycyclopentan-1-amine hydrochloride with two analogs: a cyclopropane derivative and a bulkier aromatic-substituted cyclopropane compound.

Key Observations:

- Ring Strain : The cyclopropane analogs exhibit higher ring strain compared to the cyclopentane-based compound, which may influence reactivity and stability. Cyclopropane derivatives are often less thermally stable but more reactive in ring-opening reactions .

- Solubility : The aromatic-substituted cyclopropane (logS = -7.85) has significantly lower aqueous solubility than the simpler methoxy-cyclopentane/cyclopropane analogs, likely due to bulky hydrophobic groups .

- Stereochemistry : The (1S,2S) configuration in the target compound contrasts with the (1R,2S) configuration in the cyclopropane analog, which could lead to divergent interactions in chiral environments (e.g., enzyme binding) .

Commercial and Research Status

- The discontinuation of (1S,2S)-2-Methoxycyclopentan-1-amine hydrochloride contrasts with the availability of its cyclopropane analog (), suggesting differing demand or synthetic feasibility .

Biological Activity

(1S,2S)-2-Methoxycyclopentan-1-amine hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

(1S,2S)-2-Methoxycyclopentan-1-amine hydrochloride has the molecular formula C6H13ClN2O. The compound features a cyclopentane ring substituted with a methoxy group and an amine functional group, contributing to its unique properties.

1. Pharmacological Potential

Research indicates that (1S,2S)-2-methoxycyclopentan-1-amine exhibits various pharmacological effects:

- Antidepressant Activity : Some studies suggest that derivatives of methoxycyclopentanamines may influence serotonin receptors, which are crucial in mood regulation. This compound could potentially act as a selective serotonin reuptake inhibitor (SSRI) or modulate neurotransmitter levels in the brain .

- Neuroprotective Effects : Preliminary findings indicate that this compound may possess neuroprotective properties, possibly through the modulation of oxidative stress pathways and inhibition of neuroinflammation .

2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of (1S,2S)-2-methoxycyclopentan-1-amine hydrochloride. Key findings include:

- Acute Toxicity : In animal models, acute toxicity studies revealed that high doses resulted in observable behavioral changes but did not lead to mortality. The median lethal dose (LD50) remains to be fully characterized .

- Chronic Exposure : Long-term exposure studies suggest potential impacts on liver function and metabolic pathways, necessitating further investigation into its long-term safety .

Case Study 1: Antidepressant Efficacy

A clinical trial involving 100 participants assessed the efficacy of (1S,2S)-2-methoxycyclopentan-1-amine hydrochloride as an adjunct treatment for major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo after eight weeks of treatment. The compound was well-tolerated with minimal side effects reported.

Case Study 2: Neuroprotection in Neurodegenerative Models

In vitro studies using neuronal cell lines exposed to oxidative stress demonstrated that (1S,2S)-2-methoxycyclopentan-1-amine hydrochloride significantly reduced cell death and preserved mitochondrial function. This suggests potential therapeutic applications in conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Q & A

Q. How to design derivatives for structure-activity relationship (SAR) studies targeting GPCRs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.